molecular formula C23H23ClN2O3S B2832235 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide CAS No. 325986-36-5

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide

Cat. No.: B2832235
CAS No.: 325986-36-5
M. Wt: 442.96
InChI Key: RABOQRCFZNLQJO-UHFFFAOYSA-N
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Description

This compound belongs to a class of carbazole-derived sulfonamides characterized by a hydroxypropyl linker connecting the carbazole core to a substituted benzenesulfonamide group. The 4-chloro-N-ethyl substituent on the benzene ring distinguishes it from structurally similar derivatives. Carbazole derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., BACE1, α-glucosidase) and circadian rhythm modulation .

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-2-25(30(28,29)19-13-11-17(24)12-14-19)15-18(27)16-26-22-9-5-3-7-20(22)21-8-4-6-10-23(21)26/h3-14,18,27H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABOQRCFZNLQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the benzenesulfonamide group through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular processes. The benzenesulfonamide group may inhibit certain enzymes, leading to altered metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Sulfonamide vs. Carboxamide Derivatives
  • Target Compound : The sulfonamide group in N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide contributes to enhanced BACE1 inhibition compared to carboxamide analogs. In a study, sulfonamides with benzyl substituents achieved IC50 values of 1.6–1.9 μM, outperforming carboxamides (IC50 ≥ 2.5 μM) .
  • Analog : N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]arylcarboxamides (e.g., with triazole or isothiazoline groups) show weaker BACE1 inhibition but stronger α-glucosidase activity due to electron-withdrawing substituents .
B. Halogenation and Electronic Effects
  • Analog : N-[3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide (CAS 333779-38-7) features dibromo groups on the carbazole core, which may increase steric bulk and electron density, altering target selectivity .
C. Alkyl vs. Aromatic Substituents
  • Target Compound : The N-ethyl group on the sulfonamide nitrogen provides moderate steric hindrance, balancing solubility and membrane permeability.
  • Analog : N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)methanesulfonamide (KL001, CAS 309928-48-1) replaces the benzene ring with a methanesulfonamide and a furanylmethyl group. This structural variation directs activity toward circadian rhythm proteins (e.g., CRY, CKIδ) rather than BACE1 .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Biological Target IC50/Activity Reference
Target Compound ~470 (estimated) 4-Cl, N-ethyl BACE1 (hypothesized) N/A (predicted <2 μM)
KL001 (CAS 309928-48-1) 398.48 Methanesulfonamide, furanylmethyl CRY, CKIδ, ERK2 Circadian period lengthening
N,4-Dimethyl analog (CAS 324052-09-7) 469.44 3,6-diBr (carbazole), N,4-dimethyl Unknown (structural analog) N/A
5-Chloro-2-methoxy analog (CAS 881939-77-1) ~500 (estimated) 5-Cl, 2-OCH₃, N-ethyl Not reported N/A
  • Metabolic Stability : N-ethyl and chloro groups may reduce oxidative metabolism compared to furan-containing analogs like KL001, which could be susceptible to CYP450-mediated degradation .

Key Research Findings

Sulfonamide Superiority : Sulfonamides consistently outperform carboxamides in BACE1 inhibition due to stronger hydrogen bonding and hydrophobic interactions .

Substituent-Driven Selectivity: Minor changes (e.g., chloro vs. bromo, ethyl vs. furanylmethyl) redirect compounds to distinct biological targets (e.g., BACE1 vs. CRY) .

Synthetic Flexibility : The hydroxypropyl-carbazole scaffold allows modular substitution, enabling optimization for solubility, potency, and selectivity .

Biological Activity

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C23H23ClN2O3S
  • Molecular Weight: 442.96 g/mol
  • CAS Number: 325986-38-7
  • Density: 1.4 g/cm³
  • Boiling Point: 660.7 °C at 760 mmHg
  • LogP: 6.12

The biological activity of this compound is largely attributed to its structural components:

  • Carbazole Moiety: Known for its ability to interact with various biological receptors and enzymes, the carbazole structure contributes to the compound's bioactivity.
  • Sulfonamide Linkage: This functional group has been shown to inhibit specific enzymes, enhancing the compound's therapeutic potential against various diseases.

Biological Activities

This compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. For instance, N-substituted carbazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. The zones of inhibition for these compounds ranged from 12.6 to 22.3 mm at concentrations of 100 µg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies on related carbazole derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, derivatives have shown a significant reduction in viability in breast cancer cell lines at concentrations as low as 10 µM .

Case Studies

  • Neuroprotective Effects:
    A study evaluated the neuroprotective effects of N-substituted carbazoles on neuronal cells (HT22) subjected to glutamate-induced injury. The compounds demonstrated protective effects at concentrations as low as 3 µM, likely due to their antioxidative properties .
  • Inhibition of STAT3 Activation:
    Another investigation focused on the inhibition of STAT3 activation by certain N-substituted carbazoles, revealing that some compounds could inhibit STAT3 by up to 95% at a concentration of 50 µM. This pathway is crucial in many cancers and inflammatory diseases .

Summary Table of Biological Activities

Biological ActivityTarget Organisms/CellsConcentration (µg/mL)Effectiveness
AntimicrobialS. aureus, E. coli100Zones of inhibition: 12.6–22.3 mm
AntifungalC. albicans, A. niger100Zones of inhibition: 12.6–22.3 mm
AnticancerBreast cancer cell lines10Significant viability reduction
NeuroprotectiveHT22 neuronal cells3Protective effect observed
STAT3 InhibitionVarious cancer cell lines50Inhibition up to 95%

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